molecular formula C8H9BrN2O B1405709 2-Bromo-N,5-dimethylnicotinamide CAS No. 1379302-91-6

2-Bromo-N,5-dimethylnicotinamide

Cat. No. B1405709
CAS RN: 1379302-91-6
M. Wt: 229.07 g/mol
InChI Key: HTEARNQSZDMVKY-UHFFFAOYSA-N
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Description

2-Bromo-N,5-dimethylnicotinamide, also known as 2-Bromo-N,5-dimethyl-3-pyridinecarboxamide, is an organic compound that belongs to the class of heterocyclic compounds. It is composed of a pyridine ring with an amide group attached to the nitrogen atom at the five-position. This compound has been extensively studied due to its structural similarity to nicotinamide, a form of vitamin B3, and its potential applications in the field of medicine.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthesis Method of 2-Chloro-N,N-dimethylnicotinamide : This study focuses on the synthesis of 2-Chloro-N,N-dimethylnicotinamide, a compound structurally similar to 2-Bromo-N,5-dimethylnicotinamide, providing insights into potential synthesis methods for related compounds (Du Xiao-hua, 2013).

Pharmacology and Toxicology

  • In vivo Metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the Rat : This research investigates the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, a compound that shares the bromo and dimethyl groups with this compound. Such studies are relevant for understanding the pharmacokinetics of similar compounds (Kanamori et al., 2002).

  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its Metabolite in Rats : This paper provides insights into the disposition and kinetic profile of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in rats, which might offer indirect information on how related compounds, such as this compound, could behave in biological systems (Rohanová et al., 2008).

Chemistry and Drug Synthesis

  • Synthesis of the Intermediate of Herbicide Nicosulfuron 2-aminosulfonyl-N,N-dimethylnicotinamide : This study describes the synthesis of a compound closely related to this compound, which may offer insights into the chemical properties and synthesis pathways relevant to the target compound (Sun Jian, 2006).

properties

IUPAC Name

2-bromo-N,5-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-3-6(8(12)10-2)7(9)11-4-5/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEARNQSZDMVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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